[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Lipophilicity QSAR ADME

SAR studies on pyrrolyl-thiazole derivatives require precise 4-alkyl chain control to ensure valid lipophilicity and binding comparisons. [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400540-67-1) solves this challenge as a defined synthetic intermediate for CB1 receptor modulator programs, featuring a 5-methanol handle for Knoevenagel condensation or esterification. - Validated scaffold: Thiazole-pyrrole core aligns with pharmacophoric claims in patent US20040147572A1. - Synthetic utility: Primary alcohol enables installation of electron-accepting groups for NLO chromophores. - Supply assurance: ≥95% purity, ambient shipping, stocked in USA for rapid global delivery.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 1400540-67-1
Cat. No. B1456563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
CAS1400540-67-1
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N2C=CC=C2)CO
InChIInChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3
InChIKeyORXBULBLMRRZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol


[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400540-67-1) is a heterocyclic organic compound featuring a thiazole core with a pyrrole ring at the 2-position, a propyl chain at the 4-position, and a methanol group at the 5-position, with a molecular formula of C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound belongs to the broader class of pyrrolyl-thiazole derivatives, which have been investigated for applications including cannabinoid receptor modulation and non-linear optical (NLO) chromophores [1][2]. Commercially, this compound is offered by multiple vendors at purities of 95% or higher, and is designated exclusively for research and further manufacturing use, not for direct human application .

Workflow
Heterocyclic building block with methanol handle for derivatization
Selection
Patented pyrrolyl-thiazole scaffold for CB1 receptor modulator research
Use Context
Research intermediate supplied with reported purity specification; RUO

Analog Substitution Risks for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol


The direct substitution of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol with a seemingly similar in-class analog, such as the 4-methyl derivative (CAS 1400539-92-5), carries significant risk due to fundamental alterations in physicochemical properties that dictate a compound's behavior in any research or industrial context. Even a minor change in the alkyl chain length at the 4-position directly impacts the compound's lipophilicity (logP) and steric bulk, which are critical parameters governing solubility, membrane permeability, and molecular recognition events . While high-strength, direct comparative data for this specific compound is limited in the public domain, established quantitative structure-activity relationship (QSAR) principles confirm that the 4-propyl group confers distinct partitioning and binding characteristics compared to methyl, ethyl, or other alkyl analogs [1]. Consequently, substituting this compound without proper validation would invalidate experimental reproducibility, alter reaction yields in synthetic pathways, and lead to incorrect conclusions in any structure-activity relationship (SAR) study.

Target Compound
4-propyl derivative
Propyl chain provides distinct lipophilicity and steric profile; critical for partitioning-dependent assays.
Potential Substitute
4-methyl analog (CAS 1400539-92-5)
Shorter alkyl chain alters logP and molecular recognition; behavior may not transfer.
Risk Summary
QSAR principles indicate that lipophilicity-driven partitioning and binding characteristics will differ. Substitution without validation may compromise reproducibility in SAR, extraction, or chromatographic studies.

Differentiation Evidence: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol


Lipophilicity Difference from 4-Methyl Analog

The presence of a 4-propyl group in [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol differentiates it from its closest analog, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400539-92-5), by significantly increasing its lipophilicity. The calculated partition coefficient (clogP) for the target compound is 2.7 ± 0.3, compared to 1.6 ± 0.3 for the 4-methyl analog, representing an approximate 1.1 log unit increase . This quantitative difference corresponds to a greater than 10-fold increase in octanol/water partition coefficient, directly impacting the compound's solubility profile, membrane permeability, and its behavior in liquid-liquid extraction or reverse-phase chromatography [1].

Lipophilicity shift
Class-level inference
ΔclogP = +1.1 vs. 4-methyl analog (calc. 2.7 vs 1.6)
Supports differentiation in partitioning-dependent workflows
In silico estimation; experimental verification advised for critical assays
Lipophilicity QSAR ADME Synthetic Intermediates

Certified Purity Advantage

For procurement decisions, the target compound is commercially available with a minimum purity specification of 95% as determined by HPLC or GC, which is a verifiable and quantitative differentiator from non-certified or lower-purity batches . While the methyl analog is also offered at 95% purity, the target compound's specific impurity profile and identity, confirmed by its unique CAS number 1400540-67-1, ensures that any research using this material is based on a defined, reproducible chemical entity, a critical requirement for regulatory and patent filings .

Certified purity
Reported
≥ 95% (HPLC/GC) commercial specification
Procurement specification supports reproducibility
Lot-specific impurity profile should be reviewed
Synthetic Chemistry Quality Control Procurement Specification

CB1 Receptor Inverse Agonist Research

The class of 4-alkyl-2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives, to which [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol belongs, has been patented for its activity as inverse agonists or antagonists of the Cannabinoid Receptor 1 (CB1) [1]. While direct IC50 data for this specific compound is not publicly available, the patent literature demonstrates that the 4-propyl substitution pattern is a key structural motif for interacting with the CB1 receptor's hydrophobic binding pocket [2]. This distinguishes it from other heterocyclic scaffolds that lack this specific substitution pattern and may not exhibit the same pharmacological profile. Researchers investigating CB1 receptor modulators for applications in obesity and metabolic disorders would therefore prioritize this specific compound as a validated synthetic intermediate or scaffold-hopping template over non-patented, structurally dissimilar alternatives [3].

CB1 modulator context
Class-level inference
Patented class of 4-alkyl-2-pyrrolyl-thiazoles as CB1 inverse agonists/antagonists
Supports research use as a scaffold-aligned intermediate
Compound-specific IC50 not publicly available; class-level SAR guides selection
Cannabinoid Receptor Metabolic Disease Drug Discovery CB1 Inverse Agonist

Validated Applications: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol


CB1 Cannabinoid Receptor Modulator Synthesis

Based on the class-level evidence from patent US20040147572A1, [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400540-67-1) is a well-suited synthetic intermediate for researchers developing novel CB1 receptor inverse agonists or antagonists for the study of metabolic disorders [1]. Its 4-propyl-2-pyrrolyl-thiazole core is specifically claimed as a pharmacophoric element, and its 5-methanol group provides a synthetic handle for further functionalization (e.g., oxidation, esterification, or coupling) to generate lead compounds. Using this specific intermediate ensures that the resulting compound library is structurally aligned with established intellectual property and SAR knowledge in the cannabinoid field [2].

Push-Pull Chromophores for Non-Linear Optics

The pyrrolyl-thiazole scaffold is a demonstrated π-bridge in donor-π-acceptor (D-π-A) push-pull chromophores for second harmonic generation (SHG) applications [1]. The 5-methanol group of the target compound serves as an ideal anchoring point for the installation of strong electron-accepting groups (e.g., dicyanovinyl, indanone) via Knoevenagel condensation, a key step in the synthesis of NLO materials. The 4-propyl substituent enhances the compound's solubility in organic solvents like dioxane, which is beneficial for processing and hyper-Rayleigh scattering (HRS) measurements, compared to shorter alkyl chain analogs [2]. Researchers in materials science can utilize this building block to systematically tune the optical properties of their chromophores.

Chromatographic Method Calibration

Due to its distinct lipophilicity (clogP = 2.7 ± 0.3) and well-defined structure, [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol can be utilized as a standard or a probe molecule in the development and validation of reverse-phase HPLC and LC-MS methods [1]. Its specific retention time, driven by the propyl group, allows it to be differentiated from other common heterocyclic building blocks. Procurement of the compound with a documented purity of ≥95% ensures the reliability of these analytical methods, which is crucial for quality control in both academic and industrial laboratories [2].

SAR Studies of Pyrrolyl-Thiazole Derivatives

In any structure-activity relationship (SAR) investigation focused on pyrrolyl-thiazole derivatives, this compound serves as a critical control for evaluating the impact of the 4-alkyl substituent on biological or physicochemical properties. By directly comparing its activity or behavior against the 4-methyl analog (CAS 1400539-92-5), researchers can quantify the effect of increased chain length and lipophilicity on parameters such as target binding, cellular permeability, or metabolic stability [1][2]. Procuring the certified compound ensures the integrity of this comparative data and the validity of the resulting SAR conclusions.

Application
Selection Property
Validation Focus
Cannabinoid receptor modulator synthesis
Patented pyrrolyl-thiazole scaffold alignment
CB1 pharmacophore and functionalization review
Push-pull chromophore development
D-π-A π-bridge with methanol anchoring point
Optical property characterization (HRS, SHG)
Reverse-phase HPLC method calibration
Distinct lipophilicity and defined structure
Retention time reproducibility and purity confirmation
Pyrrolyl-thiazole SAR investigations
4-propyl substituent vs. shorter alkyl analogs
Chain-length effect on target binding and permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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